molecular formula C15H24ClNO B594151 3-Methoxy pce (hydrochloride) CAS No. 1797121-52-8

3-Methoxy pce (hydrochloride)

Cat. No. B594151
M. Wt: 269.813
InChI Key: XOBVSMBVWPDJTC-UHFFFAOYSA-N
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Description

3-Methoxy pce (hydrochloride), also known as N-ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine hydrochloride, is a compound with the molecular formula C15H24ClNO . It is structurally classified as an arylcyclohexylamine and acts as an NMDA receptor antagonist . This compound has been sold online as a designer drug .


Molecular Structure Analysis

The molecular weight of 3-Methoxy pce (hydrochloride) is 269.81 g/mol . The InChI code is InChI=1S/C15H23NO.ClH/c1-3-16-15(10-5-4-6-11-15)13-8-7-9-14(12-13)17-2;/h7-9,12,16H,3-6,10-11H2,1-2H3;1H .


Physical And Chemical Properties Analysis

The exact mass of 3-Methoxy pce (hydrochloride) is 269.1546421 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors .

Scientific Research Applications

  • Scientific Field : Forensic Chemistry & Toxicology
  • Summary of the Application : “3-Methoxy pce (hydrochloride)” is an analytical reference standard that is structurally classified as an arylcyclohexylamine . It is used in the field of forensic chemistry and toxicology for research and analysis .
  • Methods of Application or Experimental Procedures : This compound acts as an NMDA receptor antagonist with a pK i value of 7.22 . It is typically used in mass spectrometry for research applications .
  • Results or Outcomes : This product has been sold online as a designer drug and is intended for forensic and research applications . Its use and distribution are subject to legal restrictions in many countries .
  • Scientific Field : Recreational Use
  • Summary of the Application : “3-Methoxy pce (hydrochloride)” has been reported to be used recreationally . It is described as being short-acting, stimulating, manic, and euphoric .
  • Methods of Application or Experimental Procedures : The substance is typically insufflated or vaporized . The dose-response curve is steep, and it is advised not to exceed certain doses due to the risk of confusion and disorientation .

Safety And Hazards

3-Methoxy pce (hydrochloride) is classified as Acute Toxicity: Oral, Category 3 . It is toxic if swallowed .

properties

IUPAC Name

N-ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-3-16-15(10-5-4-6-11-15)13-8-7-9-14(12-13)17-2;/h7-9,12,16H,3-6,10-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBVSMBVWPDJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1(CCCCC1)C2=CC(=CC=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy pce (hydrochloride)

CAS RN

1797121-52-8
Record name N-Ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797121528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-ETHYL-1-(3-METHOXYPHENYL)CYCLOHEXAN-1-AMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UG3XMV97LS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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